molecular formula C17H26N4S B5901631 5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine

5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine

Cat. No. B5901631
M. Wt: 318.5 g/mol
InChI Key: QXXGEVZNOKXKBW-UHFFFAOYSA-N
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Description

5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as THIP, is a synthetic compound that belongs to the class of GABA agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders. THIP has been shown to have anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. THIP has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and drug addiction.

Mechanism of Action

THIP acts as a selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. THIP binds to the GABA-A receptor at a specific site that is distinct from the benzodiazepine binding site. THIP enhances the activity of the GABA-A receptor, leading to increased chloride ion influx into the neuron, hyperpolarization of the neuron, and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been shown to have a range of biochemical and physiological effects in animal models. THIP has been shown to increase the levels of GABA in the brain, which can lead to increased inhibitory neurotransmission and reduced neuronal activity. THIP has also been shown to increase the levels of adenosine in the brain, which can lead to sedative and hypnotic effects. THIP has been shown to have a biphasic effect on the heart rate, with low doses causing bradycardia and high doses causing tachycardia.

Advantages and Limitations for Lab Experiments

THIP has several advantages and limitations for lab experiments. THIP has a high affinity and selectivity for the GABA-A receptor, making it a useful tool for studying GABAergic neurotransmission. THIP has also been shown to have a low toxicity profile in animal models. However, THIP has a short half-life and can be rapidly metabolized in the body, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for the study of THIP. One area of interest is the potential use of THIP in the treatment of drug addiction. THIP has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel THIP analogs that have improved pharmacokinetic properties and therapeutic efficacy. Finally, the role of THIP in the regulation of sleep and wakefulness is an area of active research, and further studies are needed to elucidate its mechanisms of action in this context.
Conclusion:
In conclusion, THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. THIP acts as a selective agonist of the GABA-A receptor, leading to increased inhibitory neurotransmission and reduced neuronal activity. THIP has several advantages and limitations for lab experiments, and further studies are needed to determine its potential clinical applications.

Synthesis Methods

THIP can be synthesized through a multi-step process that involves the reaction of sec-butylamine with 3-thienylmethyl chloride to form the intermediate 3-thienylmethyl-sec-butylamine. This intermediate is then reacted with N-isopropylpyrimidin-2-amine to yield THIP. The purity and yield of THIP can be improved by using different reaction conditions and purification techniques.

properties

IUPAC Name

5-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]-N-propan-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4S/c1-5-14(4)21(10-15-6-7-22-12-15)11-16-8-18-17(19-9-16)20-13(2)3/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXGEVZNOKXKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)CC2=CN=C(N=C2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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